molecular formula C9H16BN3O2 B2836792 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole CAS No. 1423123-94-7

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

Cat. No.: B2836792
CAS No.: 1423123-94-7
M. Wt: 209.06
InChI Key: JRZQTIYNOZRXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is a boron-containing heterocyclic compound It is characterized by the presence of a triazole ring substituted with a methyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Dioxaborolane Group: The dioxaborolane moiety can be introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a suitable catalyst such as palladium.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane group can undergo Suzuki-Miyaura coupling with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: Boronic acids or borates.

    Substitution: Substituted triazoles.

    Coupling Reactions: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the development of new materials with unique properties, such as polymers and electronic materials.

    Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole depends on its application:

    In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions.

    In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity.

    In Materials Science: Contributes to the formation of stable structures with desired electronic or mechanical properties.

Comparison with Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other boron-containing heterocycles. Its ability to undergo “click chemistry” reactions makes it a versatile building block in synthetic chemistry.

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is a boron-containing compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a triazole ring and a dioxaborolane moiety. Research into its biological properties is essential for understanding its applications in medicinal chemistry and drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C9H16BN3O2
  • Molecular Weight : 209.05 g/mol
  • CAS Number : 1423123-94-7
  • Appearance : Off-white to yellow crystalline solid
  • Melting Point : 62°C to 65°C

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar triazole compounds showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • The incorporation of the dioxaborolane moiety may enhance the compound's interaction with microbial targets.

Anticancer Potential

Research has suggested that triazole derivatives can act as inhibitors of certain kinases involved in cancer progression. Notably:

  • The compound has been explored as a potential inhibitor for c-Met kinase, which plays a crucial role in tumor growth and metastasis .
  • In vitro studies have shown that modifications in the triazole structure can lead to enhanced cytotoxicity against cancer cell lines.

The biological activity of this compound may be attributed to:

  • Boron Coordination : The presence of boron in the dioxaborolane structure allows for unique interactions with biomolecules such as nucleic acids and proteins.
  • Triazole Ring : The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzyme activity and cellular signaling pathways.

Case Studies

StudyFindings
Boukhssas et al. (2017)Reported synthesis and antibacterial activity of triazole derivatives demonstrating significant inhibition against Gram-positive bacteria.
MDPI Research (2021)Investigated the synthesis of related compounds with potential anticancer properties; highlighted the importance of structural modifications for enhanced activity.
Sigma-Aldrich DataProvided insights into the use of triazoles as reagents in cross-coupling reactions relevant for drug synthesis .

Applications in Drug Development

The biological activities of this compound suggest several potential applications:

  • Antimicrobial Agents : Due to its demonstrated antimicrobial properties, it could be developed into new antibiotics.
  • Anticancer Drugs : Its ability to inhibit cancer-related kinases positions it as a candidate for cancer therapy.
  • Chemical Biology Tools : The unique boron-containing structure may serve as a valuable tool in chemical biology for studying protein interactions.

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-13(5)12-11-7/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZQTIYNOZRXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423123-94-7
Record name 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.